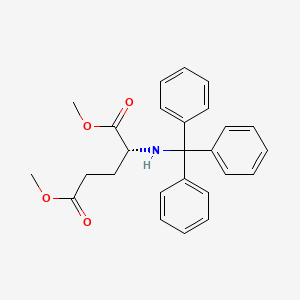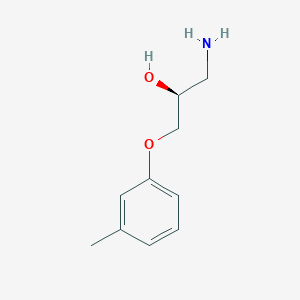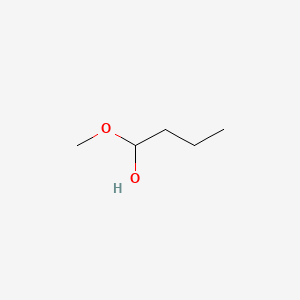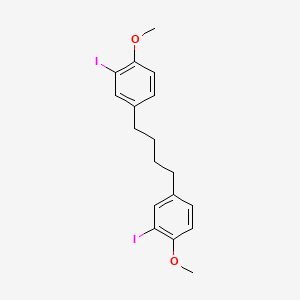![molecular formula C17H30N4 B12557741 2-[(E)-(2-Cyanoheptan-2-yl)diazenyl]-2-methyloctanenitrile CAS No. 188669-46-7](/img/structure/B12557741.png)
2-[(E)-(2-Cyanoheptan-2-yl)diazenyl]-2-methyloctanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-(2-Cyanoheptan-2-yl)diazenyl]-2-methyloctanenitrile is a chemical compound characterized by its unique structure, which includes a diazenyl group and two nitrile groups. This compound is part of the broader class of azo compounds, known for their vibrant colors and wide range of applications in various fields, including dyes, pigments, and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-(2-Cyanoheptan-2-yl)diazenyl]-2-methyloctanenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the diazotization of an amine precursor followed by coupling with a nitrile-containing compound. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the diazenyl linkage .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial synthesis often employs automated systems to ensure precise control over reaction parameters, thereby optimizing the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-[(E)-(2-Cyanoheptan-2-yl)diazenyl]-2-methyloctanenitrile can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can break the diazenyl linkage, resulting in the formation of amines or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced compounds .
Applications De Recherche Scientifique
2-[(E)-(2-Cyanoheptan-2-yl)diazenyl]-2-methyloctanenitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 2-[(E)-(2-Cyanoheptan-2-yl)diazenyl]-2-methyloctanenitrile involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, it may induce apoptosis by interfering with cellular signaling pathways and promoting oxidative stress .
Comparaison Avec Des Composés Similaires
- 2-[(E)-(3-Hydroxynaphthalen-2-yl)diazenyl]benzoic acid
- 2-[(E)-(3-Acetyl-4-hydroxyphenyl)diazenyl]-4-(2-hydroxyphenyl)thiophene-3-carboxylic acid
- 6-Hydroxy-4-methyl-2-oxo-5-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)diazenyl]-1,2-dihydropyridine-3-carbonitrile
Uniqueness: What sets 2-[(E)-(2-Cyanoheptan-2-yl)diazenyl]-2-methyloctanenitrile apart from similar compounds is its unique combination of diazenyl and nitrile groups, which confer distinct chemical reactivity and biological activity. This compound’s specific structure allows for targeted interactions with molecular targets, making it a valuable tool in various scientific and industrial applications .
Propriétés
Numéro CAS |
188669-46-7 |
|---|---|
Formule moléculaire |
C17H30N4 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
2-(2-cyanoheptan-2-yldiazenyl)-2-methyloctanenitrile |
InChI |
InChI=1S/C17H30N4/c1-5-7-9-11-13-17(4,15-19)21-20-16(3,14-18)12-10-8-6-2/h5-13H2,1-4H3 |
Clé InChI |
XLFGLLKRIIBSQU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)(C#N)N=NC(C)(CCCCC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine](/img/structure/B12557688.png)


![6-Methylidenebicyclo[3.1.0]hexan-2-one](/img/structure/B12557702.png)
![Dimethyl[1-(trimethylstannyl)-1H-inden-1-yl]arsane](/img/structure/B12557712.png)
![Cyclotrisiloxane, pentamethyl[3-(2-nitrophenoxy)propyl]-](/img/structure/B12557714.png)





![(3E)-3-[(4-Chlorophenyl)imino]-1,3-diphenylpropan-1-one](/img/structure/B12557733.png)
